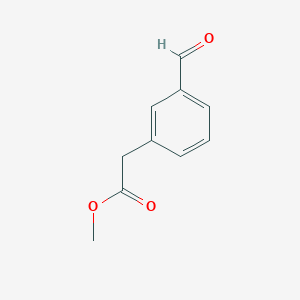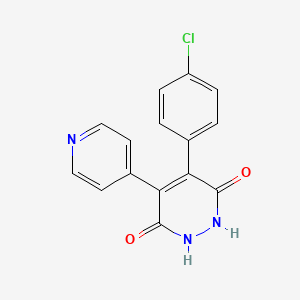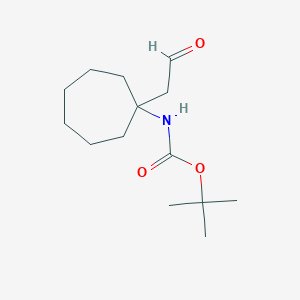
N-Boc-(1-aminocycloheptyl)-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Enantioselective Synthesis
N-Boc-(1-aminocycloheptyl)-acetaldehyde is a compound of interest in the field of organic synthesis, particularly in catalytic processes that aim to produce chiral, biologically relevant compounds. One key application involves its use in asymmetric, proline-catalysed Mannich reactions with N-tert-butoxycarbonyl (N-Boc)-imines, which leads to the production of β-amino aldehydes with high enantioselectivities. Such β-amino aldehydes are desirable intermediates for drug synthesis and the construction of other biologically active molecules due to their chiral nature. This process highlights the utility of acetaldehyde derivatives in facilitating inexpensive and versatile nucleophilic catalysis in organic synthesis, broadening the scope of reactions for the creation of enantioselective compounds (Yang et al., 2008).
Synthesis of Chiral Amino Acids and Alcohols
N-Boc-(1-aminocycloheptyl)-acetaldehyde derivatives are instrumental in the synthesis of chiral amino acids and alcohols, essential building blocks in medicinal chemistry and drug discovery. For example, N,O-acetals, acting as surrogates for N-carbamoyl formaldehyde and glyoxylate imines, are used in chiral primary amine catalyzed Mannich reactions. This technique affords α- or β-amino carbonyls bearing chiral quaternary centers, demonstrating a practical approach to asymmetric synthesis with high stereocontrol. Such methodologies enable the development of compounds with significant potential in therapeutic applications, offering a straightforward path to the creation of novel drug candidates with defined stereochemistry (You et al., 2017).
Photocatalytic Reactions
The derivative also finds applications in photocatalytic reactions, where it undergoes enantioselective [2 + 2] photocycloadditions with olefins under visible light irradiation. This process, catalyzed by chiral phosphoric acids, showcases the derivative's role in creating structurally complex and chiral cyclic compounds with high yield and enantioselectivity. Such photocatalytic methods contribute to the advancement of green chemistry by utilizing light as a renewable energy source, enabling the efficient synthesis of chiral compounds with minimal environmental impact (Pecho et al., 2021).
Drug Synthesis and Development
Additionally, the synthesis of N-Boc protected 1,4-benzodiazepines from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal illustrates the compound's versatility in drug synthesis. This approach allows for the preparation of monoprotected benzodiazepines, crucial intermediates in the development of drug candidates. Such synthetic strategies highlight the compound's utility in the efficient construction of complex molecules that are relevant in pharmacological contexts (Popp et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cycloheptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(10-11-16)8-6-4-5-7-9-14/h11H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUFUSWCASKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(1-aminocycloheptyl)-acetaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(3-fluorophenyl)thiophene-2-carboxamide](/img/structure/B2595001.png)
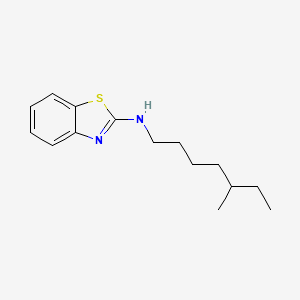
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2595005.png)
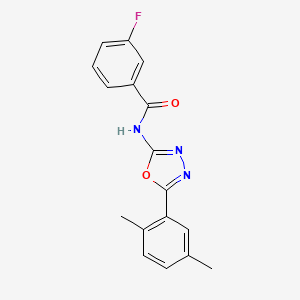
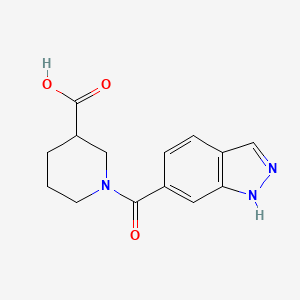
![3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2595010.png)
![1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2595011.png)
![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)

![Tert-butyl N-(2-pyrrolo[2,3-b]pyridin-1-ylethyl)carbamate](/img/structure/B2595015.png)
